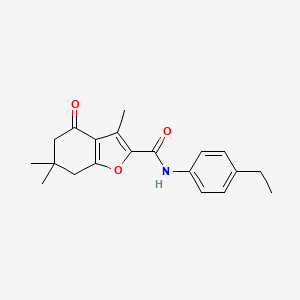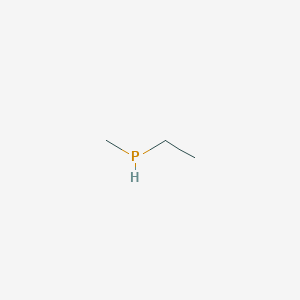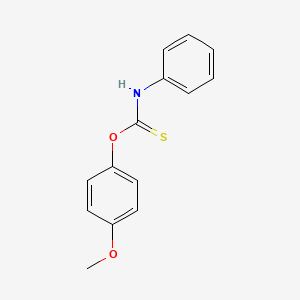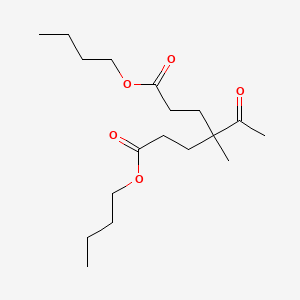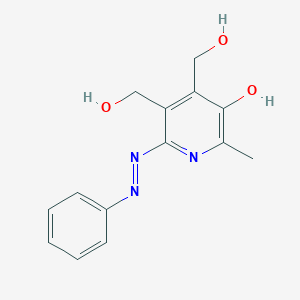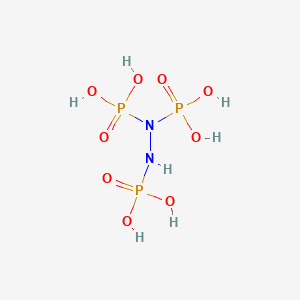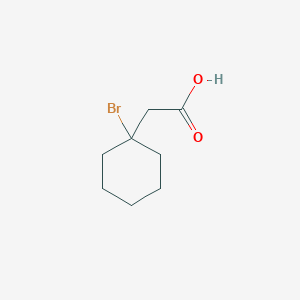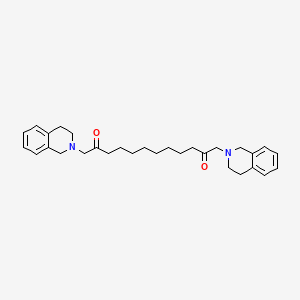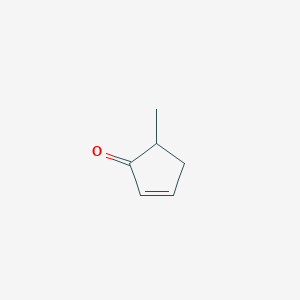
ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
Ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted pteridines depending on the reagents used.
科学研究应用
Ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
相似化合物的比较
Ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate can be compared with other pteridine derivatives, such as:
Folic Acid: A vital vitamin involved in DNA synthesis and repair.
Biopterin: A cofactor for various enzymatic reactions in the body.
Methotrexate: A chemotherapeutic agent that inhibits dihydrofolate reductase.
属性
CAS 编号 |
10570-38-4 |
|---|---|
分子式 |
C15H13N5O3 |
分子量 |
311.30 g/mol |
IUPAC 名称 |
ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate |
InChI |
InChI=1S/C15H13N5O3/c1-2-23-15(22)10-14(21)20-13-9(17-10)11(16)18-12(19-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,16,18,19,20,21) |
InChI 键 |
SQWSJNUBYONZOR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC2=C(N=C(N=C2NC1=O)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


